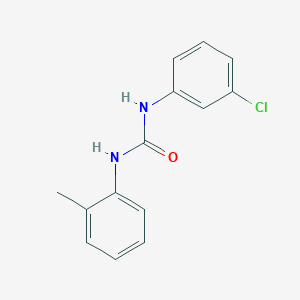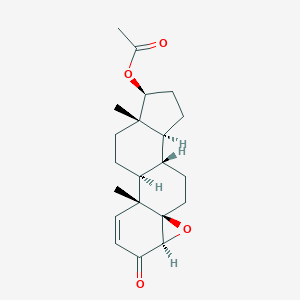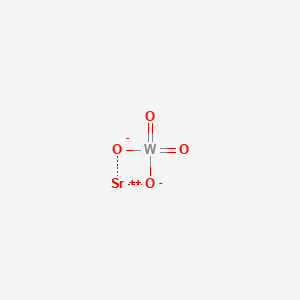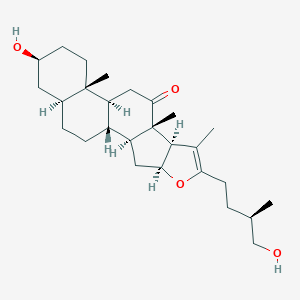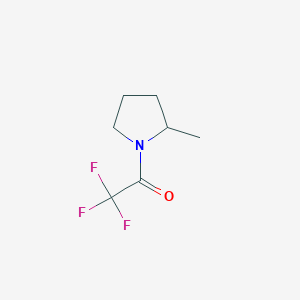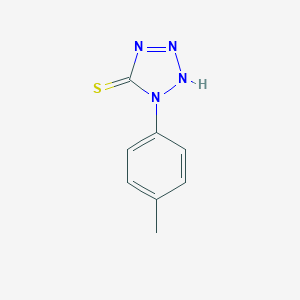
Lead disulphamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead disulphamidate, also known as lead N,N'-disulphamidate or Pb(DS)2, is a chemical compound that has been studied for its potential applications in the field of medicine and biotechnology. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of Lead disulphamidate disulphamidate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various cellular processes.
Effets Biochimiques Et Physiologiques
Studies have shown that Lead disulphamidate disulphamidate can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been found to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Lead disulphamidate disulphamidate in lab experiments is its low toxicity and high solubility in water. However, its stability in solution can be affected by pH and temperature changes, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Lead disulphamidate disulphamidate. Some of these include:
1. Further studies on its mechanism of action and cellular targets.
2. Development of new drugs based on Lead disulphamidate disulphamidate for the treatment of cancer, infections, and inflammatory diseases.
3. Investigation of its potential use as a biopesticide or antifungal agent.
4. Exploration of its potential applications in the field of nanotechnology, such as the development of new materials with unique properties.
In conclusion, Lead disulphamidate disulphamidate is a promising compound with potential applications in the field of medicine and biotechnology. Further research is needed to fully understand its mechanism of action and explore its potential uses.
Méthodes De Synthèse
Lead disulphamidate can be synthesized through a simple reaction between Lead disulphamidate acetate and ammonium disulphate. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Lead disulphamidate has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
13767-78-7 |
|---|---|
Nom du produit |
Lead disulphamidate |
Formule moléculaire |
H4N2O6PbS2 |
Poids moléculaire |
399 g/mol |
Nom IUPAC |
lead(2+);disulfamate |
InChI |
InChI=1S/2H3NO3S.Pb/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
Clé InChI |
ZOWGRGPFDVHBAE-UHFFFAOYSA-L |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Pb+2] |
SMILES canonique |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Pb+2] |
Autres numéros CAS |
13767-78-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



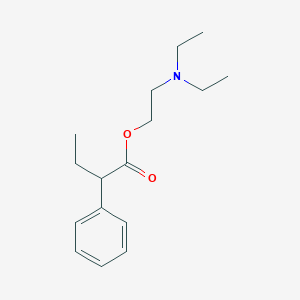
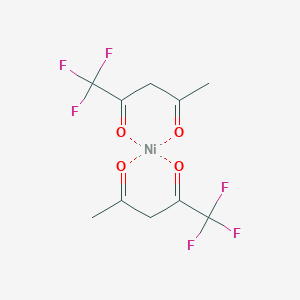
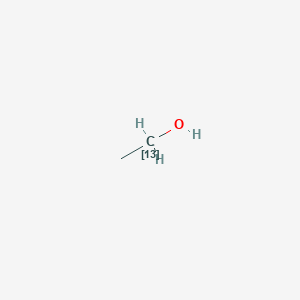
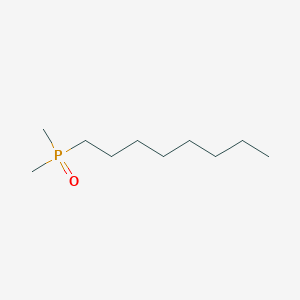
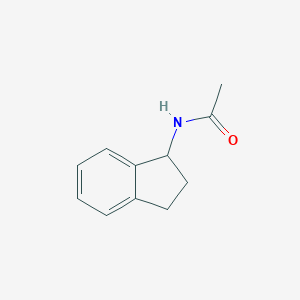

![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
